molecular formula C21H20FN3O2 B2878743 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione CAS No. 852368-57-1

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B2878743
CAS No.: 852368-57-1
M. Wt: 365.408
InChI Key: XINXNGJQQXWADT-UHFFFAOYSA-N
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Description

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C21H20FN3O2 and its molecular weight is 365.408. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis and regulation of adenosine function . The compound is more selective to ENT2 than to ENT1 .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function. It is an irreversible and non-competitive inhibitor .

Biochemical Pathways

The inhibition of ENTs affects the transport of nucleosides across cell membranes, which can impact several biochemical pathways. For instance, it can affect the synthesis of nucleotides and the regulation of adenosine function . The exact downstream effects would depend on the specific cellular context.

Result of Action

The result of the compound’s action is the inhibition of ENTs, which can lead to changes in nucleotide synthesis and adenosine regulation . This could potentially have various effects at the molecular and cellular levels, depending on the specific context.

Biochemical Analysis

Biochemical Properties

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to bind with high affinity to certain receptors, potentially acting as an agonist or antagonist depending on the context. For instance, the indole moiety is known to interact with serotonin receptors, while the piperazine ring may influence dopamine receptors . These interactions can modulate neurotransmitter release and signal transduction pathways, highlighting the compound’s potential in neuropharmacology.

Cellular Effects

The effects of this compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, this compound can influence neurotransmitter systems, potentially affecting mood, cognition, and behavior . Additionally, it may impact cell proliferation and apoptosis in cancer cells, suggesting a role in oncology research. The compound’s ability to modulate gene expression further underscores its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes, such as monoamine oxidase or phosphodiesterases, thereby altering intracellular signaling cascades . The compound’s structure allows it to fit into the active sites of these enzymes, either blocking substrate access or facilitating catalytic activity. Changes in gene expression are mediated through interactions with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors influencing its long-term impact on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity Prolonged exposure may lead to gradual degradation, potentially reducing its efficacy

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic benefits, such as neuroprotection or anti-inflammatory effects . Higher doses can lead to toxicity, manifesting as adverse effects on organ function or behavior. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without inducing toxicity. These findings are critical for determining safe and effective dosage regimens in potential clinical applications.

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c1-14-19(15-6-2-4-8-17(15)23-14)20(26)21(27)25-12-10-24(11-13-25)18-9-5-3-7-16(18)22/h2-9,23H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINXNGJQQXWADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.